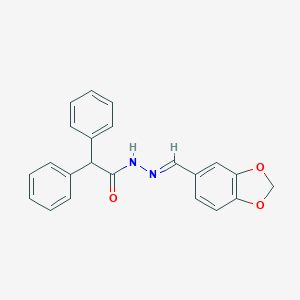

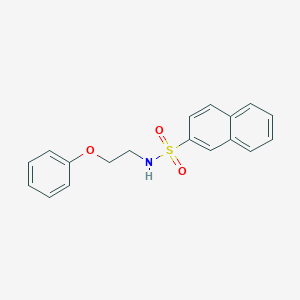

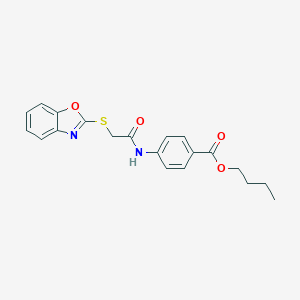

N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide” are not available, there are related compounds synthesized through various methods. For instance, “N-(4-acetylphenyl)-N’-butylthiourea” is synthesized by Sigma-Aldrich . Another compound, “N-(4-acetylphenyl)-N’-butylthiourea”, is synthesized under base conditions . A Michael-type addition of aromatic alcohols to “N-(4-acetylphenyl)maleic imide” has also been reported .

Wissenschaftliche Forschungsanwendungen

Oxidation Catalysts

Research has highlighted the use of derivatives of N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide in the design and synthesis of oxidation catalysts. Specifically, sulfonamide-substituted iron phthalocyanine derivatives exhibit remarkable stability under oxidative conditions and have been employed in the oxidation of olefins like cyclohexene and styrene, leading primarily to the formation of allylic ketones and benzaldehyde, respectively (Işci et al., 2014).

Crystal Structure Elucidation

The compound has been used in studies focusing on crystal structure elucidation to better understand molecular interactions and stability. For instance, a one-pot synthesis approach led to the creation of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, with its crystal structure determined by X-ray analysis, revealing V-shaped molecular geometry and specific hydrogen bonding patterns (Kobkeatthawin et al., 2017).

Catalytic Oxidation

N-tert-Butylbenzenesulfenamide, a related compound, has demonstrated efficacy in catalyzing the oxidation of alcohols to the corresponding carbonyl compounds, using N-chlorosuccinimide under mild conditions. This process has been noted for its functional group tolerance and efficiency, especially in the oxidation of sensitive aldehydes (Matsuo et al., 2003).

Anticholinesterase and Antioxidant Activities

Derivatives of N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide have been synthesized and evaluated for their anticholinesterase and antioxidant activities. These studies are important for the development of therapeutic agents for diseases like Alzheimer's. Molecular docking studies help in understanding the potential interactions of these compounds with biological targets (Mphahlele et al., 2021).

Synthesis and Characterization

The synthesis and characterization of various sulfonamide derivatives, including those related to N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide, have been explored to assess their structural, thermal, and potentially antimicrobial properties. These studies contribute to a deeper understanding of the chemical and physical properties of sulfonamide compounds and their practical applications (Lahtinen et al., 2014).

Zukünftige Richtungen

While specific future directions for “N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide” are not available, research into related compounds and methods continues. For instance, the use of water for Michael addition of aromatic alcohols to maleimide has been reported, offering a greener approach to synthesis .

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-13(20)14-5-9-16(10-6-14)19-23(21,22)17-11-7-15(8-12-17)18(2,3)4/h5-12,19H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZNMGRGZXHCHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201332911 |

Source

|

| Record name | N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24787349 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

690643-29-9 |

Source

|

| Record name | N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

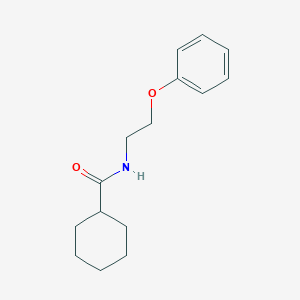

![N-[2-(4-butoxyphenoxy)ethyl]acetamide](/img/structure/B386285.png)

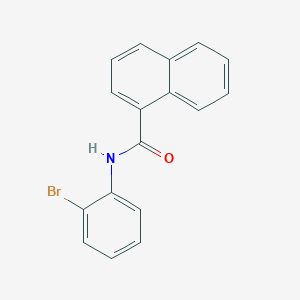

![2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B386291.png)

![methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B386296.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-phenylacetamide](/img/structure/B386301.png)